![molecular formula C13H7Cl3N2 B2444179 3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine CAS No. 478043-75-3](/img/structure/B2444179.png)
3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a derivative of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
Imidazopyridine can be synthesized from easily available chemicals, and its synthesis is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions can be employed for the synthesis of this scaffold . An efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction .Scientific Research Applications
- Applications :
- Imidazo[1,2-a]pyridines exhibit antiviral and antibacterial effects, making them valuable in combating infectious diseases .
- These compounds have demonstrated anti-inflammatory and antiproliferative properties, suggesting potential therapeutic applications .
- Beyond medicine, imidazo[1,2-a]pyridines find utility in material science due to their unique structural characteristics .
- Computational studies have explored the binding possibilities of synthesized imidazo[1,2-a]pyridine derivatives to VEGFR2 receptors. These compounds could serve as key inhibitors of tumor cell growth and angiogenesis .
Medicinal Chemistry and Drug Development
Antiviral and Antibacterial Properties
Anti-Inflammatory and Antiproliferative Activities
Material Science
Molecular Docking Studies
Tuberculosis Treatment
Future Directions
Considering the widespread application of functionalized imidazo[1,2-a]pyridines moiety, there is a continuing interest in developing new and efficient synthetic routes . The significant applications of imidazopyridine in pharmaceutical and various biological activities such as antiviral, antibacterial, antifungal, anti-inflammatory, anti-neoplastic, antiproliferative properties are known , indicating potential future directions in these areas.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various reactions for their direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The direct functionalization of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Pharmacokinetics
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting that they may have diverse biological effects .
Action Environment
The synthesis and functionalization of imidazo[1,2-a]pyridines are known to involve various strategies, suggesting that these processes may be influenced by environmental conditions .
properties
IUPAC Name |
3,6-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2/c14-9-3-1-8(2-4-9)12-13(16)18-7-10(15)5-6-11(18)17-12/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIYOLUXMLEBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine |
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